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Compound of Interest

Compound Name: PQM-164

Cat. No.: B15616983

An In-depth Technical Guide

This document provides a comprehensive overview of the preclinical biological activity of UM-
164, a potent dual inhibitor of c-Src and p38 MAP kinase. The information is intended for
researchers, scientists, and professionals involved in drug development and oncology
research.

UM-164 has emerged as a promising therapeutic candidate, particularly for aggressive cancers
such as triple-negative breast cancer (TNBC) and glioma.[1][2] Its unique mechanism of action,
involving the stabilization of an inactive kinase conformation, sets it apart from other kinase
inhibitors.[1][3]

Mechanism of Action

UM-164 is a novel small molecule inhibitor that demonstrates a dual-targeting mechanism by
potently inhibiting both c-Src and p38 MAP kinase.[1][4] It specifically binds to the "DFG-out"
inactive conformation of its target kinases.[1] This mode of binding is significant as it not only
blocks the catalytic activity of the kinase but can also alter its non-catalytic functions, such as
protein localization.[1][5] Kinome-wide profiling has confirmed that the Src and p38 kinase
families are the primary targets of UM-164.[1] The dual inhibition of both c-Src and p38 has
been shown to be more effective in anti-cancer activity than targeting either kinase alone.[1]

Signaling Pathways
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UM-164 impacts several critical signaling pathways implicated in cancer progression. In triple-
negative breast cancer, it has been shown to block growth factor-mediated signaling pathways.
[5] It effectively reduces the phosphorylation of key signaling proteins, including EGFR at Tyr-
1068 and ERK1/2, at lower concentrations than other inhibitors like dasatinib.[5]

In glioma, UM-164 has been demonstrated to suppress tumor growth by modulating the Hippo-
YAP signaling pathway.[6] It induces the translocation of the transcriptional co-activator YAP
from the nucleus to the cytoplasm, thereby reducing its activity and the expression of its
downstream target genes, such as CYR61 and AXL.[2][6] Studies suggest that the inhibition of
p38 MAPK plays a more prominent role than c-Src inhibition in the UM-164-mediated reduction
of YAP activity.[6]
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Figure 1: Simplified signaling pathway of UM-164's action.
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Quantitative Data
In Vitro Activity

UM-164 has demonstrated potent anti-proliferative activity across various cancer cell lines. The
half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized

below.
. IC50 (pM) at IC50 (M) at IC50 (pM) at
Cell Line Cancer Type
24h 48h 72h
LN229 Glioma 10.07 6.20 3.81
SF539 Glioma 3.75 2.68 1.23

Patient-derived
GBM1492 , 10 - -
Glioblastoma

Data for glioma cell lines sourced from a 2022 study.[6]

In studies on triple-negative breast cancer cell lines, UM-164 showed an average G150 of 160
nmol/L.[7] Furthermore, it was found to suppress cell motility and invasion in MDA-MB 231 and
SUM 149 cell lines with an IC50 of 50 nmol/L.[7] The binding affinity (Kd) of UM-164 to c-Src is
2.7 nM.[7]

In Vivo Activity

In xenograft models of triple-negative breast cancer, UM-164 led to a significant decrease in
tumor growth with limited in vivo toxicity.[1] Similarly, in a glioma xenograft model using LN229
cells, intraperitoneal administration of UM-164 at doses of 5 mg/kg and 10 mg/kg every three
days resulted in a noticeable and persistent reduction in tumor size.[2][6]

Experimental Protocols
Cell Proliferation Assay (CCK8 Assay)

To assess the effect of UM-164 on cell growth, a Cell Counting Kit-8 (CCK8) assay is
commonly employed.[2]
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Cell Seeding: Cancer cells (e.g., LN229, SF539) are seeded in 96-well plates at a specified
density and allowed to adhere overnight.

Treatment: The following day, the culture medium is replaced with fresh medium containing
various concentrations of UM-164 or a vehicle control (e.g., DMSO).

Incubation: Cells are incubated for different time points (e.g., 24, 48, 72 hours).

CCKS8 Addition: At the end of the incubation period, CCK8 solution is added to each well
according to the manufacturer's instructions.

Absorbance Reading: The plates are incubated for a further 1-4 hours, and the absorbance
is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control,
and IC50 values are determined by plotting cell viability against the logarithm of the drug
concentration.

Western Blot Analysis

Western blotting is used to determine the effect of UM-164 on the protein expression and
phosphorylation status of key signaling molecules.[6]

Cell Lysis: Cells treated with UM-164 or vehicle are lysed in a suitable lysis buffer containing
protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a
protein assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by sodium dodecy! sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,
PVDF or nitrocellulose).

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine
serum albumin in TBST) to prevent non-specific antibody binding.
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e Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to
the target proteins (e.g., p-p38, p-Src, YAP, AXL, CYR61, and loading controls like GAPDH
or (3-actin) overnight at 4°C.

e Secondary Antibody Incubation: After washing, the membrane is incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody.

» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

In Vivo Xenograft Study

Subcutaneous xenograft models in immunocompromised mice are utilized to evaluate the in
vivo anti-tumor efficacy of UM-164.[2][6]

Cell Implantation: A suspension of cancer cells (e.g., LN229) is injected subcutaneously into
the flank of nude mice.

o Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume
is measured regularly (e.g., every three days) using calipers.

o Treatment Administration: Once tumors reach a certain volume, the mice are randomized
into treatment and control groups. UM-164 is administered (e.g., via intraperitoneal injection)
at specified doses and schedules. The control group receives a vehicle solution.

o Endpoint: The study continues for a predetermined period, or until the tumors in the control
group reach a maximum allowed size.

o Data Collection: Tumor volumes and body weights of the mice are recorded throughout the
study. At the end of the study, tumors are excised, weighed, and may be used for further
analysis (e.g., immunohistochemistry).
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Figure 2: General experimental workflow for evaluating UM-164.

Conclusion

UM-164 is a novel dual inhibitor of c-Src and p38 MAPK with significant anti-tumor activity in
preclinical models of triple-negative breast cancer and glioma. Its unigue mechanism of binding
to the inactive conformation of its target kinases and its ability to modulate key cancer-related
signaling pathways, including the Hippo-YAP pathway, make it a compelling candidate for
further development. The potent in vitro and in vivo efficacy, coupled with a favorable toxicity
profile in animal models, underscores the therapeutic potential of UM-164. Further investigation
Is warranted to translate these promising preclinical findings into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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